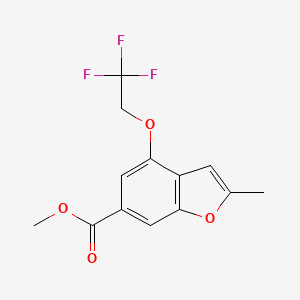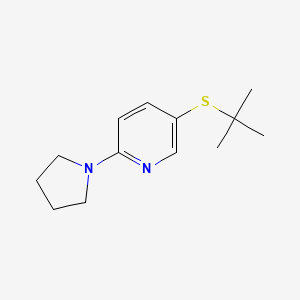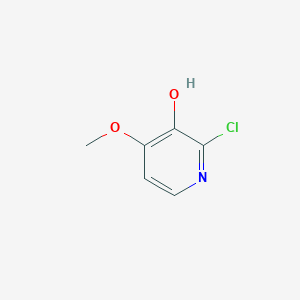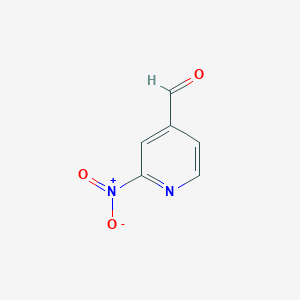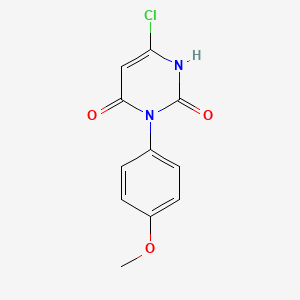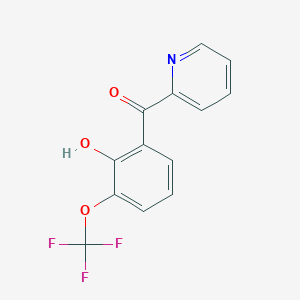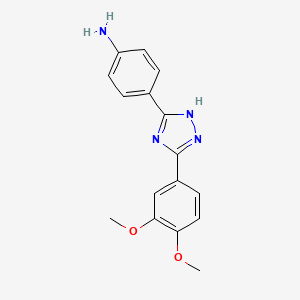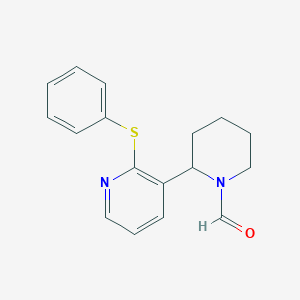
2-(2-(Phenylthio)pyridin-3-yl)piperidine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Phenylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring, a pyridine ring, and a phenylthio group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Phenylthio)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the pyridine and phenylthio groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions: 2-(2-(Phenylthio)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions may vary, but common reagents include halides and nucleophiles.
Major Products Formed: The products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
2-(2-(Phenylthio)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-(Phenylthio)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity, which can lead to various biological effects.
類似化合物との比較
Pyridine Derivatives: Compounds with similar pyridine rings but different substituents.
Piperidine Derivatives: Compounds with variations in the piperidine ring structure.
Phenylthio Compounds: Molecules containing the phenylthio group but differing in other structural aspects.
Uniqueness: 2-(2-(Phenylthio)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its combination of the piperidine, pyridine, and phenylthio groups. This unique structure provides distinct chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
特性
分子式 |
C17H18N2OS |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
2-(2-phenylsulfanylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C17H18N2OS/c20-13-19-12-5-4-10-16(19)15-9-6-11-18-17(15)21-14-7-2-1-3-8-14/h1-3,6-9,11,13,16H,4-5,10,12H2 |
InChIキー |
XQDQVDRCIPLOBW-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C(C1)C2=C(N=CC=C2)SC3=CC=CC=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



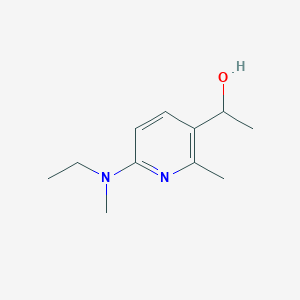
![(4'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B11812098.png)
